Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester
Overview
Description
“Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester” is a chemical compound that is available for purchase from various suppliers for pharmaceutical testing .
Molecular Structure Analysis
Detailed molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
Self-Assembly in Material Science : Benzoic acid esters have been found to contribute to the self-assembly of semifluorinated monodendrons into supramolecular columnar dendrimers, which exhibit unique liquid crystalline phases. This property is significant for the development of advanced materials in nanotechnology and molecular engineering (Percec, Johansson, Ungar, & Zhou, 1996).
Antibacterial and Enzyme Inhibition : Compounds derived from benzoic acids, such as 4-methyl/hydroxy benzoic acids, have been studied for their antibacterial properties and enzyme inhibition activities. These findings are crucial for developing new pharmaceuticals and understanding biochemical pathways (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Gondal, Noor, Sheral, & Ahmad, 2015).
Biomedical Applications : The derivatives of benzoic acid are also explored in the context of biolabile prodrugs. These derivatives demonstrate a potential for delivering carboxylic acid agents in a more efficient manner, enhancing drug delivery systems (Nielsen & Bundgaard, 1988).
Prodrug Development : Research on the water solubility, stability, and bioconversion of glycolamide esters of benzoic acid has provided valuable insights for the development of biolabile prodrugs. This research is vital for the formulation of more effective and targeted pharmaceutical treatments (Rolando et al., 2013).
Analytical Chemistry : In analytical chemistry, methods have been developed for the determination of benzoic acid and its derivatives in various food products, highlighting the importance of this compound in food safety and regulatory compliance (Wang et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-hydroxy-2-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDXBPCCNRIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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